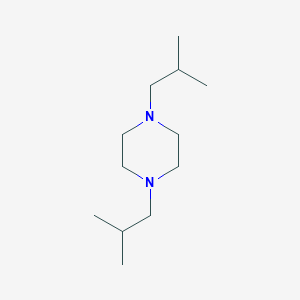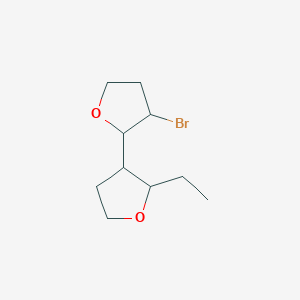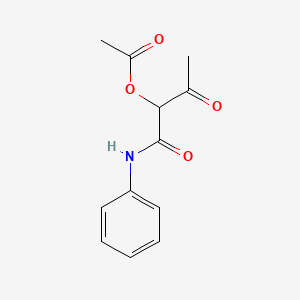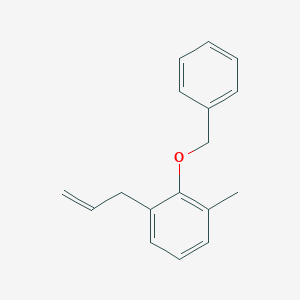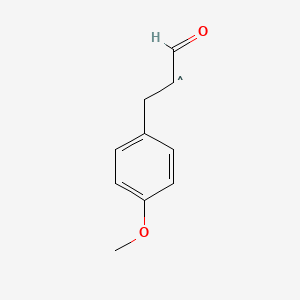
Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) is an organic compound that belongs to the class of aromatic aldehydes It features an ethyl group, a formyl group, and a methoxyphenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) typically involves the formylation of an ethyl-substituted benzene derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring . The reaction is carried out under controlled conditions, often at low temperatures, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) may involve large-scale formylation reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) depends on its chemical structure and the specific reactions it undergoes. The formyl group can participate in various chemical transformations, influencing the reactivity and interactions of the compound. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1-Formyl-2-methylindole: A compound with a similar formyl group but different substitution pattern on the aromatic ring.
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Another aromatic aldehyde with a methoxyphenyl group and additional heterocyclic ring.
Uniqueness
Ethyl, 1-formyl-2-(4-methoxyphenyl)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the formyl and methoxy groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and research.
Propiedades
Fórmula molecular |
C10H11O2 |
|---|---|
Peso molecular |
163.19 g/mol |
InChI |
InChI=1S/C10H11O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2,4-8H,3H2,1H3 |
Clave InChI |
DYJVSKTYAGTQDY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C[CH]C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)

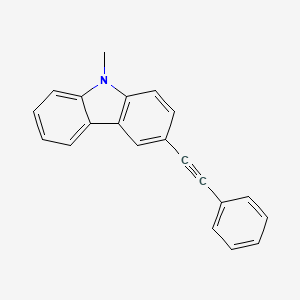
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)

![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
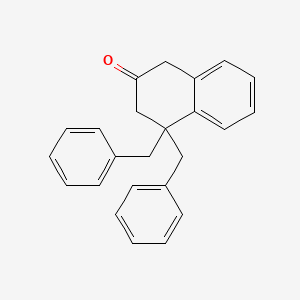
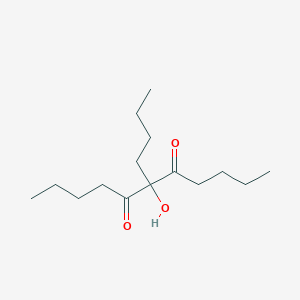
![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)

